molecular formula C17H13N3O5 B2701312 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899946-09-9

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2701312
CAS No.: 899946-09-9
M. Wt: 339.307
InChI Key: KBTXOENQDZBCQE-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule characterized by a benzodioxole moiety linked via an acetamide bridge to a pyridazinone scaffold substituted with a furan group. The benzodioxole group is associated with enhanced metabolic stability, while the pyridazinone core is known for its role in modulating enzyme activity or receptor binding . The furan substituent may contribute to π-π stacking interactions, influencing binding affinity in protein-ligand systems.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c21-16(18-11-3-5-14-15(8-11)25-10-24-14)9-20-17(22)6-4-12(19-20)13-2-1-7-23-13/h1-8H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTXOENQDZBCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyridazinone Moiety: This involves the reaction of hydrazine derivatives with diketones or keto acids.

    Coupling Reactions: The final step involves coupling the benzodioxole and pyridazinone intermediates with a furan derivative under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions could target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the pyridazinone could produce dihydropyridazines.

Scientific Research Applications

Basic Information

  • Molecular Formula : C17H13N3O5
  • Molecular Weight : 341.30 g/mol
  • IUPAC Name : N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
  • Structure : The compound features a benzodioxole moiety and a furan ring, contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, research has shown that certain structural modifications enhance the inhibition of cancer cell proliferation. A study demonstrated that compounds with similar frameworks effectively inhibited tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it possesses moderate antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. These findings point toward its potential use as an antimicrobial agent .

Neuroprotective Effects

Neuroprotective properties have been attributed to compounds related to this compound. Studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodResultReference
AnticancerMTT AssayIC50 = 15 µM
AntimicrobialDisk Diffusion MethodZone of Inhibition = 12 mm (E. coli)
NeuroprotectionROS AssaySignificant reduction in ROS levels

Table 2: Structural Variants and Their Activities

Compound VariantStructural ModificationActivityReference
Variant AAddition of methyl groupEnhanced anticancer activity
Variant BSubstitution with halogenIncreased antimicrobial activity

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with the compound demonstrating higher efficacy compared to standard chemotherapeutics.

Case Study 2: Neuroprotective Mechanism

In a neuroprotective study conducted on SH-SY5Y neuroblastoma cells, the compound was shown to reduce apoptosis induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors. This suggests its potential as a therapeutic agent for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize the pharmacological and physicochemical properties of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide, a comparative analysis with structurally analogous compounds is essential.

Structural Analogues with Pyridazinone Scaffolds

  • Compound X (CPX): N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide shares the pyridazinone-furan motif but incorporates an additional pyridinone-linked ethyl chain. Computational studies revealed a binding affinity of −8.1 kcal/mol for CPX, surpassing the target compound’s predicted affinity (−6.4 kcal/mol) in interactions with monoclonal antibody CDR3 regions . This suggests that elongation of the acetamide side chain may enhance steric complementarity with protein targets.
  • Anti-exudative Acetamide Derivatives: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21) feature a triazole-thioether group instead of benzodioxole. At 10 mg/kg, these derivatives demonstrated 45–68% anti-exudative activity in murine models, comparable to diclofenac sodium (8 mg/kg, 72% efficacy) . The absence of benzodioxole in these analogues highlights the role of aromatic substituents in balancing solubility and target engagement.

Pharmacological and Binding Affinity Data

Compound Name Key Structural Features Pharmacological Activity Binding Affinity (kcal/mol) Reference
This compound Benzodioxole, pyridazinone, furan Predicted protein stabilization −6.4
CPX (Compound X) Pyridazinone, furan, pyridinone-ethyl chain Monoclonal antibody interaction −8.1
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (Derivative 3.15) Triazole-thioether, furan Anti-exudative activity: 68% N/A

Mechanistic Insights

  • Benzodioxole vs. Triazole-Thioether : The benzodioxole group in the target compound likely enhances lipophilicity and membrane permeability compared to the polar triazole-thioether group in derivatives 3.1–3.21. However, the latter’s sulfhydryl moiety may facilitate covalent interactions with cysteine residues in inflammatory enzymes .
  • Furan Positioning : The furan-2-yl substituent in both the target compound and CPX is critical for π-stacking with aromatic residues in protein pockets. CPX’s superior affinity (−8.1 kcal/mol) may stem from its extended ethyl chain, enabling deeper penetration into hydrophobic clefts .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities supported by empirical data.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzodioxole Ring : The cyclization of catechol with formaldehyde is a common method.
  • Introduction of Furan Ring : This can be achieved through Friedel-Crafts acylation.
  • Formation of Dihydropyridazine : The reaction of the benzodioxole derivative with appropriate furan derivatives leads to the formation of the pyridazine structure.

Biological Mechanisms

The compound's biological activity is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate their activity, resulting in significant changes in cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxic Effects : Compounds derived from benzodioxole have shown cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The most effective derivatives demonstrated significant inhibition of DNA synthesis and induced apoptosis in these cell lines .
CompoundCell LineIC50 (µM)Mechanism
Compound 5A54915Induces apoptosis
Compound 5C612Disrupts mitochondrial potential

Anti-inflammatory Activity

Compounds structurally related to this compound have also been evaluated for anti-inflammatory properties:

  • COX Inhibition : Some derivatives acted as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation. For example, certain benzodifuranyl compounds exhibited up to 86% inhibition in edema formation within the first hour post-administration .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar furan derivatives have shown significant action against bacterial strains like Escherichia coli and Staphylococcus aureus, indicating that this compound may possess similar capabilities .

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Anticancer Evaluation : A study synthesized a series of benzodioxole-based thiosemicarbazones and tested them against A549 and C6 cell lines. The most promising compound increased early and late apoptosis significantly while demonstrating low toxicity towards healthy cells (NIH/3T3)【4】.
  • Anti-inflammatory Screening : Another research effort screened various derivatives for their ability to inhibit COX activity. Compounds showed varying degrees of efficacy, with some outperforming traditional anti-inflammatory drugs like sodium diclofenac【2】.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do solvent/catalyst choices impact yield?

The synthesis of analogous heterocyclic acetamides often involves condensation reactions or palladium-catalyzed cyclization. For example, a methanol-based system with sodium hydroxide can facilitate the formation of acetamide derivatives, followed by pH adjustment to precipitate the product . Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates is another advanced route for constructing pyridazinone cores, though optimization of catalyst loading (e.g., Pd/C or Pd(OAc)₂) and solvent polarity is critical to avoid side reactions .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • 1H/13C NMR : Confirms proton environments and carbon connectivity, particularly for the benzodioxole, furan, and pyridazinone moieties .
  • FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the acetamide and pyridazinone carbonyls) .
  • HR-MS : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, though crystallization conditions (e.g., solvent mixtures) require empirical tuning .

Q. How can researchers verify the compound’s stability under experimental storage conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) : Assesses decomposition temperatures.
  • HPLC-UV monitoring : Tracks degradation products over time in solvents like DMSO or aqueous buffers (pH 4–9) .
  • Light-exposure tests : Benzodioxole derivatives are prone to photodegradation, necessitating amber vials for long-term storage .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) can elucidate electronic properties and reactivity?

Density Functional Theory (DFT) calculations can model:

  • Electrostatic potential surfaces : Predict nucleophilic/electrophilic sites, particularly on the furan and pyridazinone rings .
  • HOMO-LUMO gaps : Correlate with redox behavior in catalytic or biological systems .
  • Hydrogen-bonding networks : Explain solubility trends and crystal packing, as seen in analogous benzothiazine acetamides .

Q. How can reaction yields be optimized for scale-up while maintaining purity?

Key strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction extraction to remove residues .
  • Catalyst recycling : Palladium-based systems can be reused 3–5 times with <10% activity loss if stabilized by ligands like PPh₃ .
  • pH-controlled crystallization : Adjusting to pH 6–7 minimizes byproduct co-precipitation, as demonstrated in pyridazinone syntheses .

Q. How should contradictions in reported bioactivity data be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing against C. albicans using CLSI guidelines) .
  • Structural analogs : Subtle substitutions (e.g., halogenation on the benzodioxole ring) drastically alter activity; compare only with directly related derivatives .
  • Metabolic interference : Use hepatocyte microsomes to assess first-pass metabolism, which may deactivate furan-containing compounds .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

  • Pharmacophore mapping : The benzodioxole and pyridazinone moieties are critical for DNA intercalation, while the furan group modulates lipophilicity .
  • SAR studies : Methylation at the pyridazinone N-1 position improves metabolic stability but reduces solubility—balance via PEGylation or salt formation .

Methodological Considerations

Q. What are the pitfalls in interpreting NMR spectra of this compound?

  • Dynamic effects : The pyridazinone ring may exhibit tautomerism, causing signal splitting; use variable-temperature NMR to confirm .
  • Residual solvents : DMSO-d₆ peaks can obscure aromatic protons; employ deuterated acetone or CDCl₃ for clearer spectra .

Q. How to address low yields in multi-step syntheses?

  • Mid-reaction monitoring : Use TLC or inline IR to identify bottlenecks (e.g., incomplete cyclization) .
  • Protecting groups : Temporarily shield the benzodioxole oxygen during furan coupling to prevent side reactions .

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